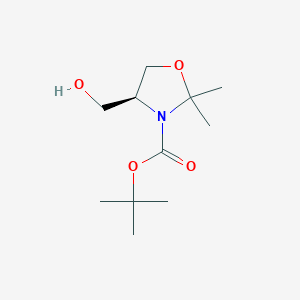
2-アミノ-5-クロロ-2'-フルオロベンゾフェノン
概要
説明
科学的研究の応用
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンは、科学研究で次のような用途があります。
作用機序
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンの作用機序には、求電子カップリング反応やその他の化学変換に関与する能力が含まれます . 関与する分子標的と経路は、特定の用途と化合物が使用される化学的環境によって異なります .
類似化合物の比較
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンは、次のような他の類似化合物と比較することができます。
2-アミノ-5-クロロベンゾフェノン: フッ素原子が欠如しており、反応性と用途に影響を与える可能性があります.
2-アミノ-2'-フルオロベンゾフェノン: 塩素原子が欠如しており、化学的性質と用途に影響を与える可能性もあります.
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンでは、塩素原子とフッ素原子の両方が存在するため、ユニークな化合物となり、特定の反応と用途に適しています .
準備方法
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンは、いくつかの方法で合成できます。 一般的な合成ルートの1つは、ベンゾフェノンのフッ素化とアミノ化によるものです . 反応条件には、通常、適切なフッ素化剤とアミノ化剤を制御された温度と圧力下で使用することが含まれます . 工業生産方法には、高収率と高純度を確保するために最適化された条件による大規模反応が含まれる場合があります .
化学反応の分析
2-アミノ-5-クロロ-2'-フルオロベンゾフェノンは、以下を含むさまざまな化学反応を起こします。
置換反応: アミノ基とクロロ基の存在により、求電子置換反応に関与することができます.
酸化と還元: 特定の条件下では、化合物自体が酸化または還元され、異なる生成物が生成されます.
カップリング反応: 環境試料中の鉄(III)の定量など、求電子カップリング反応に適しています.
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求電子カップリング試薬などがあります . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
類似化合物との比較
2-Amino-5-chloro-2’-fluorobenzophenone can be compared with other similar compounds, such as:
2-Amino-5-chlorobenzophenone: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Amino-2’-fluorobenzophenone: Lacks the chlorine atom, which may also influence its chemical properties and uses.
The presence of both chlorine and fluorine atoms in 2-Amino-5-chloro-2’-fluorobenzophenone makes it unique and suitable for specific reactions and applications .
特性
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGMXPIQRQSORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057832 | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-38-3 | |
| Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using MFB for the spectrophotometric determination of Iron(III) and Chromium (VI)?
A1: MFB acts as an oxidative electrophilic coupling reagent. Both Iron(III) [, ] and Chromium(VI) [, ] can oxidize MFB in an acidic environment. Following oxidation, MFB can couple with phenoxazine (PNZ) to form a red-colored derivative. This derivative exhibits maximum absorbance at 520 nm, allowing for spectrophotometric quantification of the metal ions.
Q2: What are the advantages of using MFB as a spectrophotometric reagent for environmental analysis?
A2: The research highlights several advantages of using MFB:
- Sensitivity: The methods exhibit good sensitivity, allowing for the determination of trace concentrations of Iron(III) and Chromium(VI) in environmental samples like water and soil [, ].
- Stability: The red-colored derivative formed after coupling with PNZ is stable for up to 12 hours, providing sufficient time for accurate measurements [, ].
- Selectivity: The methods demonstrate good selectivity for the target metal ions, even in the presence of various other ions commonly found in environmental samples [, ].
Q3: How does the performance of MFB compare to other methods for determining Iron (III) and Chromium (VI)?
A3: The research papers compare the developed methods using MFB with standard reference methods. Statistical analysis using Student’s t-test and variance ratio F-test suggests that the MFB methods are statistically comparable in terms of accuracy and precision to the reference methods [, ]. This indicates that MFB can be a reliable alternative for the spectrophotometric determination of these metal ions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)


![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)


